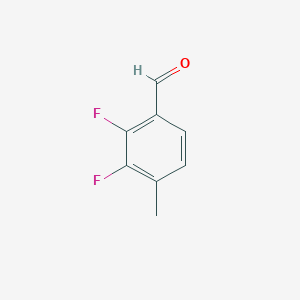

2,3-Difluoro-4-methylbenzaldehyde

説明

Significance of Organofluorine Compounds in Pharmaceutical and Agrochemical Sciences

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a cornerstone of the life science industries. wikipedia.org The strategic incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity and relatively small size allow it to act as a bioisostere of a hydrogen atom, meaning it can replace hydrogen without significantly changing the molecule's shape, yet it can introduce potent electronic changes. nih.gov

These modifications are highly sought after in drug development and crop protection for several key reasons:

Enhanced Bioavailability and Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity (its ability to dissolve in fats and oils), which can improve its absorption and distribution within a biological system. numberanalytics.comchimia.ch

Increased Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. chimia.ch Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidation by metabolic enzymes, thereby increasing the drug's half-life and duration of action. chimia.ch

Altered Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly alter the acidity or basicity of nearby functional groups, which can in turn affect the molecule's binding affinity to its biological target.

The impact of this strategy is evident in the market; an estimated one-fifth of all pharmaceuticals contain fluorine, including blockbuster drugs such as the antidepressant fluoxetine (B1211875) (Prozac) and the antibiotic ciprofloxacin. wikipedia.org Similarly, in the agrochemical sector, over half of all products may contain carbon-fluorine bonds, with examples including the herbicide trifluralin (B1683247) and the insecticide fipronil. wikipedia.orgnumberanalytics.com The synthesis of organofluorine compounds is a vital and expanding field of research, driven by the consistent success of fluorinated molecules in these applications. ingentaconnect.com

Role of Benzaldehyde (B42025) Scaffolds in Advanced Organic Synthesis

A "molecular scaffold" refers to the core structure of a molecule to which various functional groups can be attached. lifechemicals.com In drug discovery and organic synthesis, certain scaffolds are considered "privileged" because they are capable of binding to multiple biological targets. wikipedia.org The benzaldehyde scaffold, a benzene (B151609) ring attached to an aldehyde group (-CHO), is a fundamental building block in organic chemistry.

The aldehyde group is highly reactive and serves as a versatile handle for a wide array of chemical transformations, including:

Condensation Reactions: Benzaldehydes readily undergo condensation reactions, such as the aldol (B89426) condensation and Knoevenagel condensation, to form carbon-carbon bonds, enabling the construction of more complex molecular architectures. wikipedia.orgmdpi.com

Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to an alcohol, providing access to different classes of compounds.

Synthesis of Heterocycles: Benzaldehydes are key starting materials in the synthesis of various heterocyclic compounds, which are structures containing rings with atoms of at least two different elements. wikipedia.org Heterocycles, particularly those containing nitrogen, are prevalent in over 85% of biologically active compounds. nih.gov

The utility of the benzaldehyde scaffold is amplified when it is substituted with other groups, such as halogens or alkyl groups. These substituents modify the reactivity of both the aldehyde and the aromatic ring, allowing chemists to fine-tune the electronic properties and steric profile of the resulting molecules. innospk.com This makes substituted benzaldehydes crucial intermediates in the multi-step synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials. innospk.com

Overview of 2,3-Difluoro-4-methylbenzaldehyde within Fluorinated Benzaldehyde Chemistry

This compound (CAS No: 245536-50-9) is a specific example of a polysubstituted aromatic aldehyde that embodies the principles outlined in the preceding sections. chemicalbook.comsigmaaldrich.com Its structure features a benzaldehyde core modified with two fluorine atoms and one methyl group on the aromatic ring.

This particular arrangement of substituents makes it a valuable intermediate in specialized organic synthesis. The two electron-withdrawing fluorine atoms significantly influence the electronic character of the benzene ring and the reactivity of the aldehyde group. The methyl group provides an additional point of steric and electronic differentiation. As a member of the fluorinated benzaldehyde family, it serves as a building block for creating more complex molecules, where the fluorine atoms are intended to impart desirable properties like enhanced metabolic stability or binding affinity in the final target, which could be a pharmaceutical or agrochemical agent. chimia.chinnospk.com

Below are the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₆F₂O |

| Molecular Weight | 156.13 g/mol |

| CAS Number | 245536-50-9 |

| Appearance | Low melting solid |

| Boiling Point | 204.2 ± 35.0 °C (Predicted) |

| Density | 1.241 ± 0.06 g/cm³ (Predicted) |

| Refractive Index | 1.5075 |

| Data compiled from multiple sources. chemicalbook.comsigmaaldrich.comchembk.com |

The following table provides detailed structural identifiers for this compound.

| Identifier Type | Identifier |

| InChI | 1S/C8H6F2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-4H,1H3 |

| InChIKey | YCTVOFSIRYUUAN-UHFFFAOYSA-N |

| SMILES | Cc1ccc(C=O)c(F)c1F |

| Data compiled from a public chemical database. sigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3-difluoro-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTVOFSIRYUUAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378903 | |

| Record name | 2,3-Difluoro-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245536-50-9 | |

| Record name | 2,3-Difluoro-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 245536-50-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Chemical Transformations Involving 2,3 Difluoro 4 Methylbenzaldehyde

Elucidation of Reaction Pathways and Intermediates in Fluorination Reactions

Fluorination reactions are fundamental to the synthesis of many pharmaceuticals and agrochemicals. The introduction of fluorine atoms can dramatically alter the biological activity of a molecule. Mechanistic studies of fluorination reactions involving benzaldehyde (B42025) derivatives often reveal complex pathways and transient intermediates.

For instance, in the context of halogen-exchange (Halex) fluorination, the conversion of a chloro-substituted benzaldehyde to its fluoro-derivative using a fluorinating agent like spray-dried KF proceeds through a proposed reaction pathway involving intermediary steps. researchgate.net While the specific intermediates for 2,3-difluoro-4-methylbenzaldehyde are not detailed in the provided results, the general mechanism for similar aldehydes suggests a nucleophilic aromatic substitution pathway.

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the energetics of such transformations. For example, the reaction of benzaldehydes with fluorinated ylides has been shown to involve the formation of TMS-protected α-aminodifluoromethyl carbinol intermediates, which then undergo 1,2-fluorine and oxygen migrations in a novel type of deoxyfluorination reaction. researchgate.net The energy profiles for these reactions, calculated at the DFT B3LYP/6-31G(d) level, provide valuable insights into the feasibility of different pathways. researchgate.net

In some cases, fluorination reactions can lead to unexpected cascade transformations. For example, the Halex fluorination of certain β-chlorovinyl aldehydes can result in complex rearranged products, highlighting the intricate nature of these reaction pathways. researchgate.net

Table 1: Key Intermediates in Benzaldehyde Fluorination Reactions

| Reactant Type | Key Intermediate(s) | Reaction Type |

| Chloro-substituted benzaldehydes | Meisenheimer-like complex (proposed) | Halogen-Exchange (Halex) Fluorination |

| Benzaldehydes with fluorinated ylides | TMS-protected α-aminodifluoromethyl carbinol | Deoxyfluorination |

This table is generated based on general principles of benzaldehyde fluorination and may not be specific to this compound due to limited direct search results.

Role of Catalysts and Reagents in Modulating Reaction Mechanisms

Catalysts and reagents play a pivotal role in directing the outcome of chemical reactions by modulating their mechanisms. In the transformations of this compound and related compounds, the choice of catalyst can influence selectivity, reaction rate, and even the final product structure.

Phase transfer catalysts, such as tetraphenyl phosphonium (B103445) bromide, have been shown to be efficient in promoting halogen-exchange fluorination reactions, often under solvent-free conditions, leading to high yields and selectivities. researchgate.net The catalyst facilitates the transfer of the fluoride (B91410) anion from the solid phase (e.g., KF) to the organic phase where the reaction occurs.

Transition metal catalysts are also extensively used. For example, palladium-catalyzed reactions are common for C-F bond functionalization. The mechanism often involves an oxidative addition of the C-F bond to a Pd(0) complex, followed by transmetallation and reductive elimination to form the desired product and regenerate the active catalyst. mdpi.com The ligands coordinated to the metal center are crucial in facilitating these elementary steps. kyoto-u.ac.jp

In the context of gem-difluoroalkenes, which can be synthesized from benzaldehydes, transition metal catalysts can mediate a variety of transformations. These reactions often proceed through β-fluoro alkylmetal intermediates that can undergo β-fluoride elimination to yield monofluorinated products. nih.gov The choice of metal and ligands can steer the reaction towards different outcomes, including fluorine-retentive processes. nih.gov

Furthermore, the mechanism of reactions like the condensation of benzaldehydes can be influenced by the basicity of the catalyst and the nature of the solvent. For instance, in the reaction of benzaldehyde with 4-amine-4H-1,2,4-triazole, DFT studies have identified transition states corresponding to hydrogen transfer and nucleophilic attack, leading to the formation of a hemiaminal intermediate. researchgate.net

Studies on C-F Bond Activation and Transformation in Fluoro-Aromatics

The carbon-fluorine bond is the strongest single bond to carbon, making its selective activation and transformation a significant challenge in synthetic chemistry. kyoto-u.ac.jp Research in this area is crucial for the functionalization of fluoro-aromatic compounds like this compound.

Transition metal-free methods for C-F bond activation are desirable to avoid potential metal contamination and harsh reaction conditions. mdpi.com However, transition metals, particularly palladium, rhodium, and nickel, remain central to many C-F activation strategies. mdpi.comkyoto-u.ac.jp

The mechanism of transition metal-catalyzed C-F activation typically involves the oxidative addition of the C-F bond to a low-valent metal center. mdpi.com For example, a Pd(0) complex can insert into the C-F bond of a fluoro-aromatic compound to form an LArPd(II)F adduct. mdpi.com Subsequent steps, such as transmetallation with a boronic acid derivative, can lead to the formation of a new C-C bond. mdpi.com

The regioselectivity of C-F bond activation in polyfluorinated aromatics is a key consideration. The presence of other functional groups on the aromatic ring can direct the activation to a specific C-F bond. For instance, ortho-selective hydrodefluorination of multifluorophenyl-pyridines has been achieved using a palladium catalytic system. mdpi.com

Rhodium-aluminum bimetallic complexes have also been investigated for the magnesiation of aryl fluorides, demonstrating an alternative approach to C-F bond functionalization. kyoto-u.ac.jp These studies highlight the ongoing efforts to develop novel catalytic systems for the selective transformation of robust C-F bonds.

Derivatization and Functionalization of 2,3 Difluoro 4 Methylbenzaldehyde

Conversion to Amides and Other Nitrogen-Containing Derivatives from Aldehyde Precursors

The transformation of aldehydes into amides and other nitrogen-containing compounds is a fundamental process in organic synthesis. For 2,3-Difluoro-4-methylbenzaldehyde, these conversions typically proceed through initial reactions with amine nucleophiles.

Amide Synthesis: A common route to amides from aldehydes involves a two-step process. First, the aldehyde reacts with a primary or secondary amine under dehydrating conditions to form an imine (Schiff base). This intermediate is then subjected to oxidation to yield the corresponding amide. Various oxidizing agents can be employed for this transformation.

Alternatively, direct oxidative amidation methods have been developed. These one-pot procedures can convert an aldehyde to an amide in the presence of an amine and an oxidizing agent, often catalyzed by transition metals. For this compound, reaction with an amine (R¹R²NH) would initially form a hemiaminal intermediate, which upon oxidation would yield the N,N-disubstituted 2,3-difluoro-4-methylbenzamide.

Other Nitrogen-Containing Derivatives:

Imines and Schiff Bases: The condensation of this compound with primary amines is a straightforward method to produce imines. This reaction is typically reversible and driven to completion by the removal of water.

Hemiaminals: In the presence of primary or secondary amines, aldehydes form hemiaminal intermediates. nih.gov While often transient, stable hemiaminals can sometimes be isolated, particularly when the aldehyde is electron-poor, as is the case with this fluorinated compound. nih.gov

Enamines: Aldehydes can react with secondary amines to form enamines, although this is more common with aldehydes that have enolizable alpha-protons.

Reductive Amination: The imine formed from the reaction with an amine can be reduced in situ to afford a secondary or tertiary amine. This process, known as reductive amination, is a powerful tool for C-N bond formation.

The following table summarizes the potential nitrogen-containing derivatives accessible from this compound.

| Derivative Type | Reactant | Key Intermediate | Product |

| Amide | Primary/Secondary Amine, Oxidant | Imine | N-substituted 2,3-difluoro-4-methylbenzamide |

| Imine | Primary Amine | Hemiaminal | N-substituted 2,3-difluoro-4-methylbenzaldimine |

| Amine (Secondary) | Primary Amine, Reducing Agent | Imine | N-alkyl-1-(2,3-difluoro-4-methylphenyl)methanamine |

| Amine (Tertiary) | Secondary Amine, Reducing Agent | Iminium ion | N,N-dialkyl-1-(2,3-difluoro-4-methylphenyl)methanamine |

Formation of Carboxylic Acid Derivatives (e.g., Benzoyl Fluorides) via Aldehyde Oxidation

The oxidation of the aldehyde group to a carboxylic acid is a highly efficient and common transformation. The resulting 2,3-difluoro-4-methylbenzoic acid is a valuable intermediate that can be further converted into other functional groups, such as acyl halides.

Oxidation to Carboxylic Acid: A variety of oxidizing agents can effectively convert substituted benzaldehydes to their corresponding benzoic acids. figshare.comnih.govbu.edu.eggoogle.comnih.gov The choice of oxidant depends on the desired reaction conditions (e.g., pH, solvent) and the presence of other sensitive functional groups. The electron-deficient nature of the this compound substrate facilitates this oxidation.

Common Oxidizing Agents for Aldehydes:

| Oxidizing Agent | Typical Conditions |

|---|---|

| Potassium Permanganate (KMnO₄) | Basic or acidic, aqueous |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to rt |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Basic, aqueous |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Mild, aqueous or organic solvents nih.gov |

| N-Hydroxyphthalimide (NHPI) | Aerobic, organic or aqueous solvents nih.gov |

The oxidation of this compound yields 2,3-difluoro-4-methylbenzoic acid.

Conversion to Benzoyl Fluoride (B91410): Once the carboxylic acid is obtained, it can be converted to an acyl halide. Benzoyl fluorides, in particular, are useful reagents in organic synthesis. A common method for this transformation is the reaction of the carboxylic acid with a fluorinating agent. Alternatively, a two-step process involving the formation of a more reactive acyl halide, like a benzoyl chloride, followed by a halogen exchange reaction can be employed.

Direct Fluorination: Reagents like cyanuric fluoride or deoxofluorinating agents can convert carboxylic acids directly to acyl fluorides.

From Benzoyl Chloride: A more traditional route involves converting the benzoic acid to 2,3-difluoro-4-methylbenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting benzoyl chloride can then undergo halogen exchange with a fluoride source, such as potassium fluoride (KF), to yield the desired 2,3-difluoro-4-methylbenzoyl fluoride. organic-chemistry.org

Aldehyde Reactivity Towards Nucleophiles and Electrophiles for Novel Bond Formation

The primary mode of reactivity for this compound involves the electrophilic carbonyl carbon, which is susceptible to attack by a wide array of nucleophiles. The electron-withdrawing fluorine atoms at the ortho and meta positions enhance this electrophilicity, making the aldehyde more reactive than unsubstituted benzaldehyde (B42025).

Reactivity with Nucleophiles: The addition of carbon-based nucleophiles to the aldehyde group is a fundamental strategy for carbon-carbon bond formation.

Grignard and Organolithium Reagents: These strong nucleophiles readily add to the aldehyde to form secondary alcohols after an acidic workup. For example, reaction with a Grignard reagent (R-MgBr) would yield a 1-(2,3-difluoro-4-methylphenyl)-1-alkanol.

Wittig Reaction: This reaction provides a powerful method for alkene synthesis. The aldehyde reacts with a phosphorus ylide (a Wittig reagent) to form an alkene, with the concomitant formation of triphenylphosphine oxide. bu.edu.egnih.govnih.govclockss.org The use of this compound in a Wittig reaction with an appropriate ylide can generate various substituted styrenes.

Aldol (B89426) Condensation: In the presence of a base, an enolizable ketone or aldehyde can form an enolate, which can then act as a nucleophile and attack the carbonyl carbon of this compound. oup.comnih.gov Since this aldehyde lacks α-hydrogens, it can only act as the electrophilic partner in a crossed-aldol or Claisen-Schmidt condensation. The initial β-hydroxy carbonyl adduct typically undergoes dehydration to form a conjugated α,β-unsaturated ketone (a chalcone analogue). rsc.org

Reactivity with Electrophiles: The aldehyde group itself is electron-withdrawing and deactivating towards electrophilic aromatic substitution. Therefore, reactions involving electrophilic attack directly on the aromatic ring of this compound would be disfavored and require harsh conditions. If substitution were to occur, the aldehyde group would direct incoming electrophiles primarily to the meta position (C5). However, the primary electrophilic reactivity of the molecule is centered on the carbonyl carbon.

Synthesis of Complex Polycyclic Scaffolds Utilizing Fluorinated Aldehyde Building Blocks

Fluorinated aldehydes are valuable building blocks in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and other intricate molecular architectures. While specific examples starting directly from this compound are not extensively documented, its utility can be inferred from established synthetic strategies for fluorinated PAHs. nih.govresearchgate.net

A common strategy involves converting the aldehyde into a more complex intermediate that can undergo a subsequent cyclization reaction.

Photochemical Cyclization: The aldehyde can be transformed into a stilbene-like derivative via a reaction such as the Wittig or Horner-Wadsworth-Emmons olefination. The resulting diarylethene can then undergo an oxidative photochemical cyclization (Mallory reaction) to form a phenanthrene or other polycyclic core. nih.gov Starting with this compound would install the difluoro-methyl-phenyl moiety into the final polycyclic system.

[2+2+2] Cycloadditions: Transition metal-catalyzed [2+2+2] cycloadditions of diynes with alkynes are a powerful tool for constructing substituted benzene (B151609) rings and, by extension, polycyclic systems. rsc.org The aldehyde could be elaborated into a diyne-containing substrate for such a reaction.

Cascade Reactions: The aldehyde can participate in cascade reactions, where a single synthetic operation triggers a series of bond-forming events to rapidly build molecular complexity. An oxa-Michael-initiated cascade, for example, can use aromatic aldehydes to create bridged polycyclic ketones. nih.gov

The presence of fluorine atoms in the final polycyclic scaffold can significantly influence its electronic properties, solubility, and solid-state packing, which is of interest in materials science.

Incorporation into Diverse Heterocyclic Systems

Substituted benzaldehydes are cornerstone reagents for the synthesis of a vast array of heterocyclic compounds, often through multicomponent reactions (MCRs) where three or more reactants combine in a one-pot process. nih.govwindows.net this compound is a suitable candidate for these reactions, providing a pathway to fluorinated heterocyclic scaffolds.

Examples of Heterocycle Synthesis:

Quinolines: The Doebner reaction, a three-component synthesis, can produce quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. nih.gov Employing this compound in this reaction would lead to the formation of a 2-(2,3-difluoro-4-methylphenyl)quinoline-4-carboxylic acid. Other methods, such as the Vilsmeier-Haack reaction on acetanilides, can also generate substituted quinolines where the aldehyde serves as a key precursor. rsc.orgchemijournal.com

Pyrimidines: Pyrimidine rings can be constructed by condensing a 1,3-dicarbonyl compound (or equivalent), an aldehyde, and a source of nitrogen like urea or guanidine (Biginelli reaction) or an amidine. bu.edu.egorganic-chemistry.org Multicomponent reactions involving this compound, an active methylene (B1212753) compound, and an aminopyrimidine can yield fused pyrido[2,3-d]pyrimidine systems.

Oxazoles: The van Leusen oxazole synthesis is a powerful method that reacts an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to form a 5-substituted oxazole. nih.govnih.gov This method would convert this compound into 5-(2,3-difluoro-4-methylphenyl)oxazole. Other routes, such as the condensation of α-haloketones with amides (Robinson-Gabriel synthesis) or iodine-catalyzed oxidative cyclizations, also utilize aldehydes as precursors. figshare.comorganic-chemistry.org

The following table outlines some potential heterocyclic systems that can be synthesized using this compound as a key building block.

| Heterocyclic System | General Synthetic Method | Key Reactants (in addition to the aldehyde) |

| Quinoline | Doebner Reaction | Aniline, Pyruvic Acid |

| Pyrimidine | Biginelli Reaction | β-Dicarbonyl Compound, Urea/Thiourea |

| Pyrido[2,3-d]pyrimidine | Three-Component Reaction | Aminopyrimidine, Active Methylene Compound |

| Oxazole | Van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC) |

| Pyrano[2,3-d]pyrimidine | Three-Component Reaction | Malononitrile, Barbituric Acid researchgate.net |

Advanced Spectroscopic and Structural Characterization Methodologies Applied to 2,3 Difluoro 4 Methylbenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2,3-Difluoro-4-methylbenzaldehyde, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly informative.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aldehydic proton, the aromatic protons, and the methyl protons.

Aldehydic Proton (-CHO): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and typically appears as a singlet in the downfield region of the spectrum, generally between 9.0 and 10.0 ppm.

Aromatic Protons (Ar-H): The aromatic region of the spectrum is expected to show two signals corresponding to the two protons on the benzene (B151609) ring. The electronic effects of the two fluorine atoms, the methyl group, and the aldehyde group will influence their chemical shifts. The proton at position 6 will likely appear as a doublet, and the proton at position 5 will appear as a multiplet due to coupling with the adjacent fluorine atoms and the other aromatic proton.

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will give rise to a single, sharp signal, likely appearing as a singlet in the upfield region, typically around 2.0-2.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

Carbonyl Carbon (C=O): The carbon of the aldehyde group is the most deshielded carbon and will appear at the lowest field, typically in the range of 185-200 ppm.

Aromatic Carbons (Ar-C): The six carbons of the benzene ring will show complex splitting patterns due to one-bond and two-bond couplings with the fluorine atoms. The carbons directly bonded to fluorine (C-2 and C-3) will appear as doublets with large coupling constants. The other aromatic carbons will also exhibit splitting, providing valuable information for signal assignment.

Methyl Carbon (-CH₃): The methyl carbon is the most shielded carbon and will appear at the highest field, typically between 15 and 25 ppm.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful technique for studying fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at positions 2 and 3. These signals will likely appear as multiplets due to coupling with each other and with the neighboring protons. The chemical shifts will be characteristic of aryl fluorides.

| ¹H NMR Data | ¹³C NMR Data | ¹⁹F NMR Data |

| Proton | Chemical Shift (ppm, predicted) | Carbon |

| -CHO | 9.0 - 10.0 | C=O |

| Ar-H | 7.0 - 8.0 | Ar-C |

| -CH₃ | 2.0 - 2.5 | -CH₃ |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (C₈H₆F₂O), the exact monoisotopic mass can be calculated with high precision. This experimental value is then compared to the theoretical mass to confirm the elemental composition. PubChemLite provides predicted collision cross-section (CCS) values for various adducts of the molecule, which can aid in its identification in complex mixtures. uni.lu

| Adduct | m/z (predicted) | Predicted CCS (Ų) |

| [M+H]⁺ | 157.04595 | 124.0 |

| [M+Na]⁺ | 179.02789 | 135.1 |

| [M-H]⁻ | 155.03139 | 126.2 |

X-Ray Diffraction Analysis for Solid-State Structure Confirmation

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide definitive confirmation of its molecular structure in the solid state.

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the geometry of the benzene ring, the aldehyde group, and the substituents.

Conformation: The relative orientation of the aldehyde group with respect to the aromatic ring.

Intermolecular Interactions: The presence of any significant non-covalent interactions, such as hydrogen bonds or halogen bonds, which influence the crystal packing.

For comparison, the crystal structure of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide has been determined, revealing details about the planarity and intermolecular interactions of a related benzaldehyde (B42025) derivative. researchgate.netsciencepublishinggroup.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in a molecule. Both techniques probe the vibrational modes of a molecule, but they are governed by different selection rules.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1715 cm⁻¹ corresponding to the stretching vibration of the carbonyl group of the aldehyde.

C-H Stretch: Aldehydic C-H stretching typically appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C-F Stretch: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring. orgchemboulder.com

Raman Spectroscopy

The Raman spectrum provides complementary information. While the C=O stretch is typically weaker in the Raman spectrum compared to the IR, the aromatic ring vibrations often give rise to strong Raman signals. The symmetric vibrations of the molecule are generally more intense in the Raman spectrum. Analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of this compound. For instance, the FT-Raman spectrum of the related compound 3-Fluoro-4-methylbenzaldehyde has been reported and can be used for comparative analysis. nih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Aldehyde C-H Stretch | ~2720, ~2820 | Weak |

| Aromatic C-H Stretch | >3000 | Strong |

| Aliphatic C-H Stretch | <3000 | Strong |

| Carbonyl C=O Stretch | 1680 - 1715 | Weak to Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| C-F Stretch | 1100 - 1300 | Medium |

Computational and Theoretical Studies on 2,3 Difluoro 4 Methylbenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the electronic properties of molecules like 2,3-Difluoro-4-methylbenzaldehyde. These calculations can provide deep insights into the molecule's stability, reactivity, and spectroscopic characteristics.

A typical computational study would begin with geometry optimization to determine the most stable three-dimensional arrangement of the atoms. From this optimized structure, a variety of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.

Another important aspect is the generation of a Molecular Electrostatic Potential (MEP) map. This map visualizes the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show negative potential (red and yellow areas) around the oxygen atom of the carbonyl group and the fluorine atoms, indicating their propensity to act as hydrogen bond acceptors or sites for electrophilic attack. Positive potential (blue areas) would be expected around the hydrogen atoms, particularly the aldehydic proton.

Natural Bond Orbital (NBO) analysis is another powerful tool that would be employed to investigate the delocalization of electron density and the nature of intramolecular interactions. This analysis can quantify the stabilization energies associated with hyperconjugative interactions, such as those between the fluorine lone pairs and adjacent sigma or pi orbitals, which can significantly influence the molecule's conformation and reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons available to participate in reactions. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital, representing the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule, influenced by the electronegative fluorine and oxygen atoms. |

Note: The values in this table are hypothetical and serve as an example of what would be obtained from actual quantum chemical calculations.

Reaction Mechanism Simulations and Energy Profile Analyses

Computational chemistry provides invaluable tools for elucidating the step-by-step mechanisms of chemical reactions and for analyzing the associated energy changes. For this compound, this could involve studying its synthesis or its reactions with other molecules.

Reaction mechanism simulations would involve identifying the structures of all reactants, intermediates, transition states, and products. Transition state theory is used to locate the high-energy transition state structures that connect reactants to products. The energy of this transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

By calculating the energies of all species along the reaction pathway, an energy profile can be constructed. This profile provides a visual representation of the energy changes that occur during the reaction, allowing for the identification of the rate-determining step (the step with the highest activation energy).

For instance, a computational study could investigate the mechanism of a nucleophilic addition to the carbonyl group of this compound. The calculations would model the approach of a nucleophile, the formation of a tetrahedral intermediate, and the subsequent protonation to form the final product. The energy profile would reveal whether the reaction proceeds in a single step or through a multi-step mechanism and would quantify the energy barriers involved.

Molecular Docking and Interaction Modeling for Predicting Derivative Activity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or a nucleic acid. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

If derivatives of this compound were to be investigated for potential biological activity, molecular docking studies would be a crucial first step. A library of virtual derivatives could be created and docked into the active site of a target protein. The docking algorithm would then predict the binding mode and estimate the binding affinity for each derivative.

The binding affinity is typically expressed as a docking score, with lower (more negative) scores indicating a stronger predicted interaction. The results of the docking study would identify the derivatives with the highest predicted affinity for the target protein, making them promising candidates for further experimental investigation.

The interaction modeling aspect of the study would involve analyzing the specific interactions between the ligand and the protein's active site residues. This could include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the fluorine atoms of a this compound derivative might form favorable interactions with specific amino acid residues in the protein's binding pocket. Understanding these interactions can provide insights into the structure-activity relationship and guide the design of more potent inhibitors.

Table 2: Hypothetical Molecular Docking Results for a this compound Derivative

| Target Protein | Derivative | Docking Score (kcal/mol) | Key Interacting Residues |

| Aldose Reductase | Derivative A | -8.5 | TYR48, HIS110, TRP111 |

| Carbonic Anhydrase | Derivative A | -7.2 | HIS94, HIS96, THR199 |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study.

Theoretical Analysis of C-F Bond Characteristics and Their Influence on Molecular Properties

Computational methods can be used to calculate various properties of the C-F bonds, such as their length, bond dissociation energy, and the partial atomic charges on the carbon and fluorine atoms. These calculations would likely reveal that the C-F bonds in this molecule are relatively short and strong due to the high electronegativity of fluorine.

The presence of two adjacent fluorine atoms on the aromatic ring would also lead to interesting electronic effects. The strong electron-withdrawing nature of the fluorine atoms would influence the electron density distribution in the benzene (B151609) ring and affect the reactivity of the aldehyde group. These effects can be quantified using computational methods.

Furthermore, the C-F bonds can influence the conformational preferences of the molecule. While rotation around the C-C bond connecting the aldehyde group to the ring is possible, the presence of the fluorine atoms could introduce steric or electrostatic interactions that favor certain conformations. These preferences can be explored by performing a conformational analysis, where the energy of the molecule is calculated as a function of the dihedral angle of the aldehyde group. This analysis would reveal the most stable conformation and the energy barriers to rotation. The fluorine atoms can also influence the conformations of molecules through dipole-dipole interactions and hyperconjugation.

Applications of 2,3 Difluoro 4 Methylbenzaldehyde in Advanced Organic Synthesis

Role as a Building Block for Pharmaceutical Intermediates

2,3-Difluoro-4-methylbenzaldehyde is a valuable intermediate in the synthesis of potential pharmaceutical agents due to the unique properties imparted by its fluorine substituents. The presence of fluorine can significantly influence a drug molecule's metabolic stability, lipophilicity, and binding affinity.

Detailed research findings confirm its use in constructing complex heterocyclic structures intended for therapeutic applications. For instance, a patent for novel compounds with inhibitory activity against sodium-dependent transporters explicitly details a reaction pathway utilizing this compound. google.comgoogleapis.comgoogleapis.com In this synthesis, the aldehyde is treated to produce a more complex molecule, demonstrating its direct incorporation into a potential drug candidate. google.comgoogleapis.comgoogleapis.com The resulting product was identified by its mass spectrum, confirming the successful integration of the difluoro-methylphenyl group. google.comgoogleapis.comgoogleapis.com

Furthermore, the aldehyde serves as a direct precursor to other key pharmaceutical intermediates, such as chiral amines. One documented synthesis shows the conversion of this compound into (R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine. smolecule.com This transformation highlights the utility of the aldehyde group as a handle for elaboration into more complex and stereochemically defined functional groups, which are crucial components of many modern pharmaceuticals. Chemical suppliers also frequently list the compound among their inventories of pharmaceutical intermediates, underscoring its established role in the field. bldpharm.comsigmaaldrich.comslideshare.net

Future Directions and Emerging Research Avenues for 2,3 Difluoro 4 Methylbenzaldehyde Research

Development of More Sustainable and Atom-Economical Synthetic Routes for Fluorinated Benzaldehydes

A primary goal in modern chemical synthesis is the development of processes that are both environmentally benign and efficient in their use of resources. dovepress.com This principle, known as green chemistry, emphasizes high atom economy, where a maximal number of atoms from the starting materials are incorporated into the final product, thereby minimizing waste. dovepress.comjocpr.com For fluorinated benzaldehydes like 2,3-Difluoro-4-methylbenzaldehyde, moving away from traditional methods that may involve hazardous reagents or produce significant byproducts is a key research objective.

Future research will likely focus on several key areas:

C-H Fluorination: Direct C-H fluorination is a highly sought-after transformation as it avoids the need for pre-functionalized substrates, a common requirement in classical methods like the Balz-Schiemann reaction. dovepress.com While methods exist for C-H fluorination, expanding their applicability to unactivated substrates in an eco-friendly manner remains a significant goal. dovepress.com

Benign Fluorinating Agents: The development and use of safer, more manageable fluorinating agents is crucial. While electrophilic sources like Selectfluor and N-fluorobenzenesulfonimide (NFSI) have proven effective, the ideal process would utilize simpler, nucleophilic fluorine sources like alkali metal fluorides, which are cost-effective and highly atom-economical. dovepress.commdpi.com

Catalytic Processes: Shifting from stoichiometric reagents to catalytic systems is fundamental to green chemistry. jocpr.com Research into catalytic hydrogenation, for example, offers a green alternative for reductions by using molecular hydrogen and a recyclable catalyst, reducing the need for aggressive and wasteful reducing agents. jocpr.com The development of a one-step, Pd/C-catalyzed acetalization of 3,3,3-trifluoropropene (B1201522) is an example of a novel and atom-economical strategy for creating functional CF3-containing compounds. rsc.org

Table 1: Comparison of Synthetic Approaches for Fluorinated Aromatics

| Feature | Traditional Methods (e.g., Balz-Schiemann) | Emerging Sustainable Methods |

|---|---|---|

| Principle | Often involves pre-functionalization (e.g., diazotization of anilines). dovepress.com | Direct C-H bond activation and functionalization. dovepress.com |

| Reagents | Can involve harsh conditions and potentially explosive intermediates (diazonium salts). dovepress.com | Use of catalytic systems and more benign reagents (e.g., alkali metal fluorides). dovepress.comjocpr.com |

| Atom Economy | Lower, as it generates stoichiometric byproducts. dovepress.com | Higher, with fewer atoms wasted in side products. dovepress.comjocpr.com |

| Environmental Impact | Can generate more toxic waste and may require high temperatures. dovepress.com | Aims for milder reaction conditions and reduced generation of toxic materials. dovepress.com |

Exploration of Novel Catalytic Systems for Highly Site-Selective Transformations

The precise control of reactivity at specific positions on the this compound molecule is essential for its use as a versatile building block. The development of novel catalytic systems is at the heart of achieving this site-selectivity.

Future research is trending towards:

Transient Directing Groups: Palladium-catalyzed C-H fluorination of benzaldehydes has been achieved using transient directing groups (TDGs) like orthanilic acids. beilstein-journals.org This strategy allows for temporary coordination of the metal catalyst to the substrate, directing the functionalization to a specific C-H bond (typically ortho to the aldehyde) before the directing group is cleaved. Further exploration of new TDGs could unlock different selectivities.

Organocatalysis: Organocatalysis offers a metal-free approach to asymmetric synthesis. For aldehydes, enamine catalysis using chiral imidazolidinones has been successfully employed for the direct enantioselective α-fluorination. nih.govprinceton.edu This method provides access to important chiral α-fluoro aldehydes, which are valuable synthons in medicinal chemistry. nih.gov Expanding the toolbox of organocatalysts could enable other selective transformations on the benzaldehyde (B42025) core or side chain.

Diverse Metal Catalysis: While palladium is well-studied, other transition metals are showing promise. Copper catalysts are noted for their broad applicability in fluorination reactions, while manganese and iron have been used for benzylic C-H fluorination. beilstein-journals.org Nickel complexes have also been used effectively for the enantioselective fluorination of carbonyl compounds. nih.gov Investigating synergistic effects between different metals or using earth-abundant metals are promising avenues.

Photoredox and Electrochemical Catalysis: These emerging fields offer new modes of reactivity under mild conditions. mdpi.com By using light or electricity to generate reactive intermediates, these methods can enable transformations that are difficult to achieve with traditional thermal catalysis, potentially offering new pathways for the site-selective functionalization of fluorinated benzaldehydes. mdpi.com

Table 2: Overview of Catalytic Systems for Aldehyde and Aromatic Fluorination

| Catalyst Type | Example System | Transformation | Key Advantage |

|---|---|---|---|

| Transition Metal | Palladium(II) with Transient Directing Group beilstein-journals.org | ortho-C–H fluorination of benzaldehydes | High site-selectivity on the aromatic ring. beilstein-journals.org |

| Transition Metal | Copper(II)/Bis(oxazoline) complexes nih.gov | Enantioselective fluorination of β-ketoesters | Access to chiral fluorinated carbonyl compounds. nih.gov |

| Organocatalyst | Chiral Imidazolidinone (Enamine Catalysis) nih.govprinceton.edu | Enantioselective α-fluorination of aldehydes | Metal-free, direct synthesis of chiral α-fluoro aldehydes. nih.govprinceton.edu |

| Photocatalyst | Various systems mdpi.com | C-F bond construction | Mild and clean reaction conditions. mdpi.combeilstein-journals.org |

Expansion of Applications in Chemical Biology and Medicinal Chemistry through Advanced Derivatization

The true value of this compound lies in its potential as a starting material for more complex molecules with useful biological properties. Fluorine is a key element in modern pharmaceuticals, often added to enhance metabolic stability, binding affinity, or bioavailability. mdpi.com Advanced derivatization of the aldehyde group and the aromatic ring is a critical strategy for drug discovery.

Key derivatization strategies for future exploration include:

Condensation Reactions: The aldehyde functional group is highly reactive and can readily undergo condensation with amines, hydrazines, and other nucleophiles to form a vast array of heterocyclic structures. For instance, reactions with 2-aminobenzamide (B116534) can yield 2,3-dihydroquinazolin-4(1H)-ones, a class of compounds with known biological activities. researchgate.net Similarly, reactions with aminotriazoles can produce Schiff bases or stable hemiaminals, which are precursors to other bioactive molecules. mdpi.com

Multi-component Reactions: One-pot, multi-component reactions are highly efficient for building molecular complexity. Using this compound as the aldehyde component in reactions with compounds like aminobenzamides or resorcinol (B1680541) derivatives can rapidly generate libraries of complex heterocyclic products, such as 1,3-oxazines, for biological screening. nih.govoiccpress.com

Coupling and Reductive Amination: The aldehyde can be used in reductive amination reactions to form substituted amines, which are common motifs in pharmaceuticals. acs.org Furthermore, the fluorinated aromatic ring can participate in various cross-coupling reactions to attach other molecular fragments, expanding the structural diversity of potential drug candidates. acs.org

Table 3: Potential Derivatization Strategies and Resulting Compound Classes

| Reaction Type | Reagent(s) | Resulting Structure/Compound Class | Potential Application Area |

|---|---|---|---|

| Condensation | 2-Aminobenzamide researchgate.net | Dihydroquinazolinones | Bioactive Heterocycles |

| Condensation | 4-Amino-1,2,4-triazoles mdpi.com | Schiff Bases, Hemiaminals | Enzyme/Receptor Ligands |

| Condensation | Hydrazides, Thiosemicarbazides researchgate.net | Hydrazones, Thiadiazole derivatives | Antihypertensive, Anticonvulsant |

| Reductive Amination | Primary/Secondary Amines acs.org | Substituted Benzylamines | Pharmaceutical Scaffolds |

| Multi-component | Ammonia, Benzoic Acid, Resorcinol oiccpress.com | Benzo[e] beilstein-journals.orgweizmann.ac.iloxazine derivatives | Bioactive Heterocycles |

Advanced Mechanistic Studies Utilizing In-Situ Spectroscopic Techniques and Advanced Computational Models

A deeper understanding of how and why reactions involving this compound occur is crucial for optimizing existing methods and designing new, more efficient transformations. This requires moving beyond simple analysis of starting materials and final products to observing the reaction as it happens and modeling the energetic pathways involved.

Future research in this area will depend on:

In-Situ Spectroscopy: Techniques like in-situ NMR and IR spectroscopy allow chemists to monitor the concentration of reactants, intermediates, and products in real-time. This provides invaluable data for determining reaction kinetics, identifying transient or unstable intermediates, and verifying proposed catalytic cycles. For example, NMR studies have been used to show that a tetrahydridoborate ligand dissociates from an iron complex before ketone reduction occurs, clarifying the mechanism. weizmann.ac.il

Advanced Computational Models: Density Functional Theory (DFT) and other computational methods are powerful tools for mapping out reaction mechanisms. weizmann.ac.il They can be used to calculate the activation barriers for different potential pathways, predict the structures of transition states, and explain the origins of selectivity. For example, DFT calculations have been used to probe the mechanism of palladium-catalyzed cross-coupling reactions, including the undesired side reaction of hydrodehalogenation, which can be a problem with fluorinated substrates. weizmann.ac.il Combining experimental results with computational predictions provides a highly detailed picture of the reaction landscape. weizmann.ac.il

Table 4: Tools for Advanced Mechanistic Studies

| Technique | Type of Information Provided | Application to Fluorinated Benzaldehydes |

|---|---|---|

| In-Situ NMR Spectroscopy | Real-time species concentration, identification of intermediates, kinetic data. weizmann.ac.il | Elucidating catalytic cycles in C-H functionalization or coupling reactions. |

| In-Situ IR/Raman Spectroscopy | Monitoring changes in functional groups, identifying bond formation/breaking events. | Observing the aldehyde group's transformation during a reaction in real-time. |

| Mass Spectrometry | Detection of reaction intermediates and products, especially in catalytic systems. | Identifying short-lived catalyst-substrate adducts. |

| Density Functional Theory (DFT) | Transition state structures, reaction energy profiles, activation barriers, understanding selectivity. weizmann.ac.il | Modeling the pathway of a site-selective fluorination to understand why one position reacts over another. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,3-Difluoro-4-methylbenzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation reactions using substituted benzaldehydes. For example, refluxing substituted triazoles with benzaldehyde derivatives in ethanol with glacial acetic acid as a catalyst can yield fluorinated benzaldehyde analogs. Optimization parameters include solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometric ratios of reactants . Purity can be enhanced via vacuum distillation or recrystallization .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer :

- Spectroscopy : Use and NMR to verify fluorine substitution patterns and aldehyde proton signals.

- Chromatography : GC/HPLC with UV detection ensures purity (>95% by area normalization) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (156.13 g/mol) and fragmentation patterns.

- X-ray Crystallography : For definitive structural confirmation, though this requires single-crystal growth under controlled conditions .

Advanced Research Questions

Q. What strategies are effective for regioselective functionalization of this compound in medicinal chemistry?

- Methodological Answer :

- Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate the methyl group ortho to fluorine, enabling nucleophilic substitutions.

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids can modify the benzene ring, leveraging fluorine’s electron-withdrawing effects to direct reactivity .

- Aldehyde Protection : Convert the aldehyde to an acetal to prevent unwanted side reactions during functionalization .

Q. How can computational modeling predict the biological activity of derivatives of this compound?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity with biological targets.

- Molecular Docking : Screen derivatives against protein targets (e.g., enzymes in metabolic pathways) using software like AutoDock Vina.

- QSAR Models : Corporate substituent effects (e.g., fluorine’s electronegativity) to predict pharmacokinetic properties like logP and bioavailability .

Q. What experimental designs address contradictions in reported reactivity of fluorinated benzaldehydes?

- Methodological Answer :

- Control Experiments : Replicate studies under standardized conditions (solvent, temperature, catalyst) to isolate variables.

- Isotopic Labeling : Use deuterated analogs (e.g., -labeled methyl groups) to track reaction pathways via NMR .

- In Situ Monitoring : Employ techniques like FT-IR or Raman spectroscopy to detect intermediate species during reactions .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes.

- Waste Disposal : Quench residual aldehyde groups with sodium bisulfite before aqueous disposal .

Data Interpretation and Reproducibility

Q. How can researchers resolve discrepancies in melting point or spectral data across studies?

- Methodological Answer :

- Purity Assessment : Reanalyze samples via DSC (differential scanning calorimetry) for melting point consistency.

- Solvent Effects : Note solvent-dependent shifts in NMR/UV spectra (e.g., DMSO vs. CDCl).

- Reference Standards : Cross-validate with commercially available standards (e.g., Kanto Reagents) .

Applications in Drug Development

Q. What role does this compound play in designing fluorinated pharmaceuticals?

- Methodological Answer :

- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, enhancing half-life. Test via liver microsome assays.

- Bioisosterism : Replace hydroxyl or methyl groups in lead compounds with fluorine to improve target binding.

- In Vivo Studies : Radiolabel the compound () for PET imaging to track biodistribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。